molecular formula C9H24N5OP B077830 Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- CAS No. 13012-98-1

Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl-

Cat. No. B077830
CAS RN: 13012-98-1
M. Wt: 249.29 g/mol
InChI Key: HRLGWPJKGSKFTP-UHFFFAOYSA-N
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Description

Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in polar solvents and has a high boiling point. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Phosphoric triamide is a Lewis base and can coordinate with Lewis acids. It can also act as a nucleophile and react with electrophilic compounds. The coordination and nucleophilic properties of this compound make it useful in various chemical reactions.
Biochemical and Physiological Effects:
Phosphoric triamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. It has also been reported to have a low potential for skin irritation.

Advantages and Limitations for Lab Experiments

Phosphoric triamide has several advantages for lab experiments, including its high boiling point, solubility in polar solvents, and low toxicity. However, it has limitations such as its sensitivity to moisture and air, which can lead to decomposition. It is also a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

Phosphoric triamide has potential for future research in various fields, including organic synthesis, catalysis, and material science. Its coordination and nucleophilic properties can be explored further to develop new compounds and reactions. Its application in the synthesis of cyclic carbonates can also be studied in detail to develop more efficient and sustainable methods. Additionally, the use of phosphoric triamide in material science can be explored to develop new materials with unique properties.
Conclusion:
Phosphoric triamide is a unique compound that has gained attention in scientific research due to its coordination and nucleophilic properties. It has been synthesized using various methods and has been used in organic synthesis and catalysis. Its low toxicity and solubility in polar solvents make it advantageous for lab experiments, but its sensitivity to moisture and air can limit its use. Future research can explore its potential in various fields, including organic synthesis, catalysis, and material science.

Synthesis Methods

Phosphoric triamide can be synthesized using various methods, including the reaction of phosphorus trichloride with dimethylamine in the presence of lithium chloride. Another method involves the reaction of phosphorus pentoxide with dimethylamine in the presence of triethylamine. The yield of this compound can be improved by using excess dimethylamine and a solvent such as toluene or benzene.

Scientific Research Applications

Phosphoric triamide has been used in various scientific research applications, including as a reagent in organic synthesis. It has been used to synthesize various compounds such as triazoles, tetrazoles, and azoles. This compound has also been used as a catalyst in organic reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.

properties

CAS RN

13012-98-1

Product Name

Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl-

Molecular Formula

C9H24N5OP

Molecular Weight

249.29 g/mol

IUPAC Name

2-[bis(dimethylamino)phosphoryl]-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C9H24N5OP/c1-11(2)9(12(3)4)10-16(15,13(5)6)14(7)8/h1-8H3

InChI Key

HRLGWPJKGSKFTP-UHFFFAOYSA-N

SMILES

CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C

Canonical SMILES

CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C

Other CAS RN

13012-98-1

synonyms

[Bis(dimethylamino)methyleneamino]bis(dimethylamino)phosphine oxide

Origin of Product

United States

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